molecular formula C6H8O2 B14383922 3-Methyl-5-methylideneoxolan-2-one CAS No. 89609-42-7

3-Methyl-5-methylideneoxolan-2-one

Cat. No.: B14383922
CAS No.: 89609-42-7
M. Wt: 112.13 g/mol
InChI Key: DSODYTUHIDZDMX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-methylideneoxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-2-buten-1-ol with an oxidizing agent to form the desired lactone. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the lactone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced catalysts and automated systems helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-methylideneoxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols. Substitution reactions can result in a wide range of substituted lactones.

Scientific Research Applications

3-Methyl-5-methylideneoxolan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-methylideneoxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of cellular components, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • γ-Methyl-α-methylene-γ-butyrolactone
  • 2(3H)-Furanone, dihydro-5-methyl-3-methylene-
  • 5-Methyl-3-methylenedihydro-2(3H)-furanone

Uniqueness

3-Methyl-5-methylideneoxolan-2-one is unique due to its specific ring structure and the presence of both methyl and methylene groups

Properties

CAS No.

89609-42-7

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

3-methyl-5-methylideneoxolan-2-one

InChI

InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h4H,2-3H2,1H3

InChI Key

DSODYTUHIDZDMX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C)OC1=O

Origin of Product

United States

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